1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride 1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529515
InChI: InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-3-1-10-2-4(3)11-12-5;/h10H,1-2H2,(H,11,12);1H
SMILES: C1C2=C(CN1)NN=C2C(F)(F)F.Cl
Molecular Formula: C6H7ClF3N3
Molecular Weight: 213.59 g/mol

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride

CAS No.:

Cat. No.: VC13529515

Molecular Formula: C6H7ClF3N3

Molecular Weight: 213.59 g/mol

* For research use only. Not for human or veterinary use.

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride -

Specification

Molecular Formula C6H7ClF3N3
Molecular Weight 213.59 g/mol
IUPAC Name 3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride
Standard InChI InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-3-1-10-2-4(3)11-12-5;/h10H,1-2H2,(H,11,12);1H
Standard InChI Key CCNKEFUANQXUIL-UHFFFAOYSA-N
SMILES C1C2=C(CN1)NN=C2C(F)(F)F.Cl
Canonical SMILES C1C2=C(CN1)NN=C2C(F)(F)F.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyrrole ring fused to a pyrazole moiety at the [3,4-c] position. The trifluoromethyl (-CF3_3) group at the 3-position enhances lipophilicity and metabolic stability, while the hydrochloride salt improves solubility in aqueous media . The saturated 1,4,5,6-tetrahydro configuration reduces ring aromaticity, potentially influencing electronic interactions with biological targets.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC7H9ClF3N3\text{C}_7\text{H}_9\text{ClF}_3\text{N}_3
Molar Mass (g/mol)227.62
CAS Registry Number1190972-66-7
Hydrogen Bond Donors2 (N–H groups)
Hydrogen Bond Acceptors5 (N and Cl atoms)

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous pyrrolo[3,4-c]pyrazoles are typically synthesized via cyclocondensation reactions. A plausible method involves:

  • Formation of the Pyrrole Core: Reacting a β-ketoester with hydrazine to form a pyrazole ring.

  • Cyclization: Intramolecular cyclization using phosphoryl chloride (POCl3_3) or polyphosphoric acid (PPA) to fuse the pyrrole and pyrazole rings .

  • Trifluoromethylation: Introducing the -CF3_3 group via nucleophilic substitution or radical-mediated reactions.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Reactivity Profile

The compound’s reactivity is governed by:

  • Electrophilic Substitution: The electron-deficient pyrazole ring directs electrophiles to the 4-position.

  • Nucleophilic Attack: The pyrrole nitrogen may undergo alkylation or acylation under basic conditions.

  • Salt Disproportionation: In aqueous solutions, the hydrochloride salt dissociates, increasing the free base’s bioavailability .

CompoundTarget ActivityIC50_{50}/EC50_{50}
Ethyl 2-(4-fluorophenethyl)-derivative Anti-HIV-11.65 µM
3-Hydroxy analog AntimycobacterialMIC90_{90} = 3.13 µM
Piperidin-4-on N-oxide Antitumor (Ovarian cancer)8 µM

Comparison with Structural Analogs

Pyrrolo[3,4-c]pyridines vs. Pyrrolo[3,4-c]pyrazoles

Pyrrolo[3,4-c]pyridines differ by a pyridine ring instead of pyrazole, altering electronic properties. For example:

  • Pyrrolo[3,4-c]pyridines: Higher aromaticity reduces solubility but increases DNA intercalation potential .

  • Pyrrolo[3,4-c]pyrazoles: The pyrazole’s basicity enhances protonation at physiological pH, improving ionic interactions .

Impact of Substituents

  • Trifluoromethyl Group: Increases metabolic stability and lipophilicity (LogP ≈ 2.1) .

  • Hydrochloride Salt: Lowers melting point (mp ≈ 180–185°C) compared to the free base (mp ≈ 210°C) .

Future Research Directions

Target Identification

Screening against kinase libraries (e.g., EGFR, VEGFR) could identify oncological targets. Molecular docking studies suggest affinity for ATP-binding pockets due to the -CF3_3 group’s size and electronegativity .

ADMET Profiling

Predicted parameters using QSAR models:

  • Absorption: High intestinal permeability (Caco-2 Papp_{app} > 20 × 106^{-6} cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrrole nitrogen.

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